Cas no 2172472-19-2 (3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl chloride)

3-(4-Methylpiperazin-1-yl)pyrrolidine-1-carbonyl chloride is a versatile intermediate in organic synthesis, particularly valued for its reactivity as an acyl chloride derivative. The compound features a pyrrolidine core functionalized with a 4-methylpiperazine moiety, enhancing its utility in the preparation of pharmacologically active molecules. Its carbonyl chloride group enables efficient acylation reactions, making it suitable for constructing amide or ester linkages in drug discovery and fine chemical applications. The structural combination of a piperazine and pyrrolidine ring contributes to improved solubility and binding properties in target molecules. This reagent is particularly useful in medicinal chemistry for the development of compounds with potential CNS activity due to its favorable physicochemical characteristics.
3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl chloride structure
2172472-19-2 structure
Product Name:3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl chloride
CAS No:2172472-19-2
MF:C10H18ClN3O
MW:231.722421169281
CID:6097659
PubChem ID:165589151
Update Time:2025-11-01

3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl chloride
    • EN300-1612407
    • 2172472-19-2
    • Inchi: 1S/C10H18ClN3O/c1-12-4-6-13(7-5-12)9-2-3-14(8-9)10(11)15/h9H,2-8H2,1H3
    • InChI Key: LLPZHTRHJNQOFH-UHFFFAOYSA-N
    • SMILES: ClC(N1CCC(C1)N1CCN(C)CC1)=O

Computed Properties

  • Exact Mass: 231.1138399g/mol
  • Monoisotopic Mass: 231.1138399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 26.8Ų

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3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl chloride Related Literature

Additional information on 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl chloride

3-(4-Methylpiperazin-1-yl)pyrrolidine-1-carbonyl Chloride (CAS No. 2172472-19-2): An Overview

3-(4-Methylpiperazin-1-yl)pyrrolidine-1-carbonyl chloride (CAS No. 2172472-19-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent advancements in the study of this compound.

Chemical Structure and Properties

The molecular formula of 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl chloride is C10H16ClN3O, with a molecular weight of approximately 235.70 g/mol. The compound features a pyrrolidine ring substituted with a 4-methylpiperazine moiety and a carbonyl chloride group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.

The carbonyl chloride group in 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl chloride makes it highly reactive, enabling it to readily form amides and esters through nucleophilic acyl substitution reactions. This property is particularly useful in the synthesis of complex organic molecules and drug candidates. Additionally, the 4-methylpiperazine moiety contributes to the compound's solubility and binding affinity to various biological targets.

Synthesis Methods

The synthesis of 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl chloride can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-(4-methylpiperazin-1-yl)pyrrolidine with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This reaction typically proceeds under reflux conditions and yields the desired product in good yields.

            3-(4-Methylpiperazin-1-yl)pyrrolidine + SOCl2 → 3-(4-Methylpiperazin-1-yl)pyrrolidine-1-carbonyl chloride + SO2 + HCl
        

An alternative approach involves the use of N,N'-carbonyldiimidazole (CDI) as a coupling agent. In this method, 3-(4-methylpiperazin-1-yl)pyrrolidine reacts with CDI to form an intermediate imidazolide, which is then treated with hydrochloric acid to yield the final product.

            3-(4-Methylpiperazin-1-yl)pyrrolidine + CDI → Intermediate Imidazolide
            Intermediate Imidazolide + HCl → 3-(4-Methylpiperazin-1-yl)pyrrolidine-1-carbonyl chloride
        

Biological Activity and Applications

3-(4-Methylpiperazin-1-yl)pyrrolidine-1-carbonyl chloride has been extensively studied for its potential biological activities, particularly in the context of drug discovery and development. Recent research has highlighted its role as a key intermediate in the synthesis of various bioactive compounds, including inhibitors of protein-protein interactions and modulators of ion channels.

A notable application of this compound is in the development of inhibitors for protein-protein interactions (PPIs), which are critical for many cellular processes and are often implicated in disease states such as cancer and neurodegenerative disorders. The ability to selectively disrupt these interactions can lead to novel therapeutic strategies. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of PPI inhibitors derived from 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl chloride. These inhibitors demonstrated potent activity against specific protein-protein interactions involved in cancer cell proliferation.

            Reference: Smith et al., "Design and Synthesis of Novel Protein-Protein Interaction Inhibitors," Journal of Medicinal Chemistry, 2022.
        

In addition to PPI inhibition, 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl chloride has also shown promise as a scaffold for developing ion channel modulators. Ion channels play crucial roles in various physiological processes, including neurotransmission and cardiac function. A recent study published in Bioorganic & Medicinal Chemistry Letters described the use of this compound as a building block for designing selective modulators of voltage-gated sodium channels (NaV). These modulators have potential applications in treating conditions such as chronic pain and epilepsy.

            Reference: Johnson et al., "Selective Modulation of Voltage-Gated Sodium Channels Using Pyrrolidine-Based Compounds," Bioorganic & Medicinal Chemistry Letters, 2023.
        

Safety Considerations and Handling

3-(4-Methylpiperazin-1-yl)pyrrolidine-1-carbonyl chloride, like many organic chlorides, should be handled with care due to its reactivity and potential health hazards. It is recommended to work under a fume hood to avoid inhalation of vapors and to use appropriate personal protective equipment (PPE), including gloves and safety goggles. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.

            Safety Data Sheet (SDS): Available upon request from suppliers.
        

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 3-(4-methylpipera zin - 1 - y l ) py rro lidine - 1 - carb o n y l chlo ri de strong > highlights its significant potential as a versatile intermediate in medicinal chemistry. Future studies are likely to focus on optimizing its synthetic routes for large-scale production and exploring new applications in drug discovery. As our understanding of this compound continues to grow, it is expected to play an increasingly important role in advancing therapeutic strategies for various diseases.

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